molecular formula C9H15N3O2 B13581303 ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate

ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B13581303
M. Wt: 197.23 g/mol
InChI Key: QXDJNTKCCVKCHA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the amino and ester functional groups in the molecule makes it a valuable intermediate in the synthesis of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . . The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions . The amino and ester groups also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate include:

Uniqueness

This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-7-5-11-12(2)6-7/h5-6,8H,3-4,10H2,1-2H3

InChI Key

QXDJNTKCCVKCHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN(N=C1)C)N

Origin of Product

United States

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